N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide
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Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones and related compounds.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety allows it to participate in redox reactions, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 3 and 4 positions enhances its ability to participate in hydrogen bonding and redox reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N4O3 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-10-2-1-8(5-11(10)18)6-15-16-12(19)9-7-13-3-4-14-9/h1-7,17-18H,(H,16,19)/b15-6+ |
InChI Key |
RQMPTZCZXMCLRC-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=NC=CN=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=NC=CN=C2)O)O |
Origin of Product |
United States |
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